molecular formula C15H26O2 B14493292 5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one CAS No. 65113-97-5

5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one

Cat. No.: B14493292
CAS No.: 65113-97-5
M. Wt: 238.37 g/mol
InChI Key: YKGKPDPNQFGANY-UHFFFAOYSA-N
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Description

5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group, a trimethylcyclopentene ring, and a hexanone chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a cyclopentene derivative followed by methoxylation and subsequent chain elongation to introduce the hexanone moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy group and other substituents can be replaced with different functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.

    Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism by which 5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to observable effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-5-(2,2,3-trimethylcyclopent-3-en-1-yl)pentan-2-ol: This compound shares a similar cyclopentene ring but differs in the functional groups attached to the chain.

    (2,2,3-Trimethylcyclopent-3-en-1-yl)acetonitrile: Another compound with a similar cyclopentene ring but with a nitrile group instead of a methoxy and hexanone chain.

Uniqueness

5-Methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one stands out due to its specific combination of functional groups, which imparts unique reactivity and potential applications. Its methoxy group and hexanone chain provide distinct chemical properties that differentiate it from other similar compounds.

Properties

CAS No.

65113-97-5

Molecular Formula

C15H26O2

Molecular Weight

238.37 g/mol

IUPAC Name

5-methoxy-6-(2,2,3-trimethylcyclopent-3-en-1-yl)hexan-3-one

InChI

InChI=1S/C15H26O2/c1-6-13(16)10-14(17-5)9-12-8-7-11(2)15(12,3)4/h7,12,14H,6,8-10H2,1-5H3

InChI Key

YKGKPDPNQFGANY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC(CC1CC=C(C1(C)C)C)OC

Origin of Product

United States

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